molecular formula C20H17N3O6 B3669384 N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide

N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B3669384
M. Wt: 395.4 g/mol
InChI Key: WFJDBHVEYMGTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a nitrophenyl group, and an amide linkage, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-aminophenylfuran-2-carboxamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
  • N-(3-{[(4-ethoxy-3-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Uniqueness

N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide is unique due to the presence of the ethoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-2-28-17-9-8-13(11-16(17)23(26)27)19(24)21-14-5-3-6-15(12-14)22-20(25)18-7-4-10-29-18/h3-12H,2H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJDBHVEYMGTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}phenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.